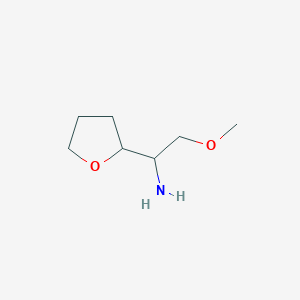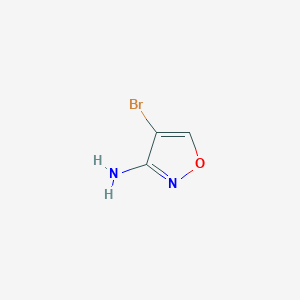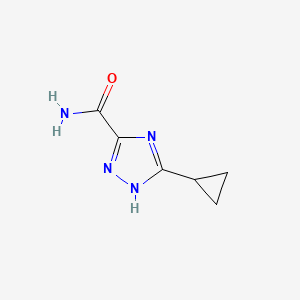
4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one
Übersicht
Beschreibung
4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one, also known as 4-Methyl-1-(3-nitrophenyl)-2,3-dihydroimidazol-2-one, is a heterocyclic compound that is widely used in scientific research and laboratory experiments. It is a highly reactive organic compound that is primarily used to study the structure and properties of various organic molecules. 4-Methyl-1-(3-nitrophenyl)-2,3-dihydroimidazol-2-one has been used in a variety of research applications, including the synthesis of novel compounds and the study of their properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-Methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one is part of a broader class of compounds that includes imidazole derivatives, which have been the focus of extensive research due to their wide range of potential applications. One of the key areas of interest is the synthesis and transformation of 4-phosphorylated derivatives of imidazoles. These compounds, including 4-phosphorylated imidazole derivatives, have been studied for their chemical and biological properties. Techniques such as cross-coupling of halogenimidazoles and dialkyl phosphites in the presence of a palladium catalyst are commonly used for their synthesis. The chemical properties of these phosphorylated azoles are diverse, including modification reactions of the phosphorus residue, other substituents, the azole ring, and reactions involving the azole ring opening. These properties make them suitable for synthesizing a wide range of organic compounds, including phosphorylated peptidomimetics, showcasing their significance in synthetic chemistry and medicinal applications (Abdurakhmanova et al., 2018).
Medicinal Chemistry and Biological Applications
The nitroimidazole class, which includes derivatives of 4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one, is notable for its structural uniqueness and wide-ranging potential applications in medicinal chemistry. These derivatives have been explored as drugs, artificial diagnostics, pathological probes, and more due to their antitumor, antibacterial, antifungal, antiparasitic, antitubercular, and antihypertensive activities. Their role in the development of synthetic drugs for clinical use against cancers, microbial infections, and parasitic diseases highlights their importance in therapeutic interventions. The systematic review of nitroimidazole compounds, including their biological functions and applications, provides valuable insights into their potential for multipurpose applications in drug development (Li et al., 2018).
Environmental and Analytical Chemistry
In the realm of environmental and analytical chemistry, the study of nitrated compounds like 3-nitrophenyl derivatives is crucial for understanding their behavior and impact. Research on nitrated phenols in the atmosphere, for example, sheds light on the sources, formation processes, and environmental presence of nitrophenols, including direct emissions from combustion and secondary formation in the atmosphere. The analytical techniques employed for identifying and quantifying nitrophenols, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are vital for environmental monitoring and assessing the effects of these compounds on air quality and human health (Harrison et al., 2005).
Eigenschaften
IUPAC Name |
5-methyl-3-(3-nitrophenyl)-1H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-6-12(10(14)11-7)8-3-2-4-9(5-8)13(15)16/h2-6H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJVFXJKWXFMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)

![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)



amine](/img/structure/B1380250.png)


amine](/img/structure/B1380258.png)


![3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1380261.png)
![4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole](/img/structure/B1380263.png)